

# Crystal Structure of Barbituric Acid: A Technical Overview

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## Compound of Interest

**Compound Name:** 1-Methylpyrimidine-  
2,4,6(1H,3H,5H)-trione

**CAS No.:** 2565-47-1

**Cat. No.:** B104903

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure of barbituric acid. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 1-Methylbarbituric acid has not been publicly reported. Therefore, this document focuses on the well-characterized crystal structures of its parent compound, barbituric acid, which serves as a foundational analogue. The methodologies and structural features discussed herein provide a crucial reference point for understanding the solid-state properties of N-methylated derivatives.

## Introduction

Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound of a large class of sedative-hypnotic drugs known as barbiturates.[1] Its molecular structure and potential for hydrogen bonding allow it to form well-defined crystalline structures. Understanding these structures is paramount for drug development, as the solid-state form of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability.

This guide details the crystallographic data and experimental protocols for the determination of the crystal structures of both anhydrous barbituric acid and its dihydrate form.

## Crystallographic Data

The crystal structures of both anhydrous barbituric acid and barbituric acid dihydrate have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison.

### Anhydrous Barbituric Acid

The crystal structure of anhydrous barbituric acid was determined by W. Bolton.[2] The molecules are interconnected through a hydrogen-bonding network.[2]

Parameter	Value[2]
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	6.817
b (Å)	14.310
c (Å)	6.248
β (°)	118.57
Volume (Å <sup>3</sup> )	535.4
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.574

### Barbituric Acid Dihydrate

The crystal structure of barbituric acid dihydrate reveals a hydrogen-bonded layer structure where barbituric acid and water molecules are situated on the mirror planes of the space group Pnma.[3] The barbituric acid molecule is present in its tri-keto form.[3]

Parameter	Value[3]
Crystal System	Orthorhombic
Space Group	Pnma
a (Å)	12.74
b (Å)	6.24
c (Å)	8.89
Volume (Å <sup>3</sup> )	707.5
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.552

## Experimental Protocols

The determination of the crystal structures of barbituric acid and its derivatives typically involves single-crystal X-ray diffraction. The general methodology is outlined below.

### Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are a prerequisite. For barbituric acid, different crystallization methods have been employed:

- Anhydrous Barbituric Acid: Small single crystals were obtained by dissolving the compound in dry ethanol at its boiling point and allowing the saturated solution to stand at 0 °C for several days.[2]
- Barbituric Acid Dihydrate: This form crystallizes from an aqueous solution.[3]

### Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections at different crystal orientations. For the structure determination of the polymorphs of 5,5'-diethylbarbituric acid (barbital), a four-circle automatic diffractometer was used to collect the intensity data.[4]

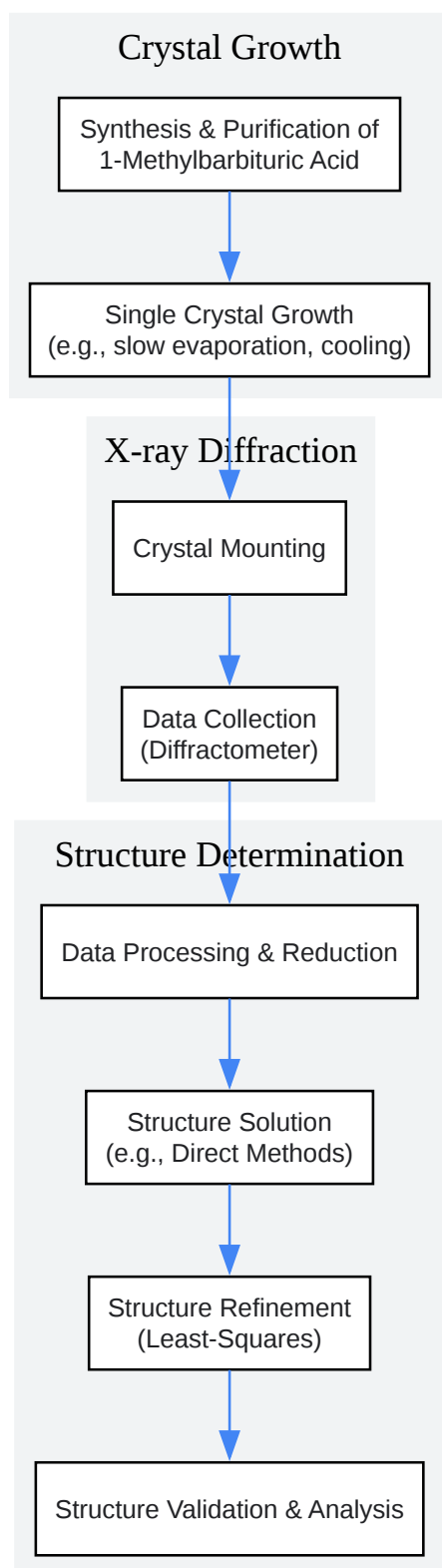
## Structure Solution and Refinement

The collected diffraction data is used to determine the electron density distribution within the crystal, which in turn reveals the arrangement of atoms.

- **Structure Solution:** The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as direct methods or Patterson methods. For the anhydrous barbituric acid structure, a three-dimensional Fourier transform method was utilized.<sup>[2]</sup>
- **Structure Refinement:** The initial atomic model is then refined to best fit the experimental data. This is typically done using a least-squares refinement process, which adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. For both anhydrous barbituric acid and its dihydrate, the structures were refined using least-squares methods with anisotropic thermal parameters for non-hydrogen atoms.<sup>[2][3]</sup> All hydrogen atoms were located in the final difference Fourier maps.<sup>[4]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.



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Caption: General workflow for single-crystal X-ray crystallography.

## Conclusion

While the specific crystal structure of 1-Methylbarbituric acid remains to be determined, the detailed crystallographic data and experimental protocols for its parent compound, barbituric acid, provide a robust framework for researchers in the field. The structural insights from anhydrous barbituric acid and its dihydrate form are invaluable for understanding the solid-state chemistry of this important class of molecules and for guiding the development of new pharmaceutical compounds with optimized properties. Future studies to elucidate the crystal structure of 1-Methylbarbituric acid are warranted to further refine our understanding of the structure-property relationships in barbiturates.

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## References

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